molecular formula C8H6N2O B1337132 Imidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 6188-43-8

Imidazo[1,2-a]pyridine-3-carbaldehyde

Cat. No. B1337132
CAS RN: 6188-43-8
M. Wt: 146.15 g/mol
InChI Key: KIMZVDLDHKECSU-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridine-3-carbaldehyde is a compound that serves as a key intermediate in the synthesis of various heterocyclic compounds. It is characterized by the imidazo[1,2-a]pyridine core, a fused heterocyclic structure that consists of a pyridine ring bonded to an imidazole ring. This core structure is known for its stability and has been utilized in the generation of new types of stable N-heterocyclic carbenes .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyrid

Scientific Research Applications

Application 1: Catalyst for Catecholase

  • Scientific Field : Chemistry
  • Summary of the Application : Imidazo[1,2-a]pyridine-3-carbaldehyde derivatives have been used in combination with copper (II) salts as effective catalysts for catecholase, a process based on the oxidation reaction of catechol to o-quinone .
  • Methods of Application : The complexes formed in situ between these ligands and copper (II) salts, namely Cu(CH3COO)2, CuSO4, Cu(NO3)2 and CuCl2 were examined for their catecholase activity. The kinetics of the reaction was followed by measuring the absorbance versus time with a UV-Vis spectrophotometer for one hour .
  • Results or Outcomes : The copper (II)-ligand complexes studied possess excellent catalytic activities for the oxidation of catechol to o-quinone. The complex formed between Cu(CH3COO)2 and L1 (2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde) shows the highest catalytic activity with an oxidation rate of 260.41 µmol L−1 s−1 .

Application 2: Material Science

  • Scientific Field : Material Science
  • Summary of the Application : Imidazopyridine is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry. This moiety is also useful in material science because of its structural character .
  • Methods of Application : The synthesis of this moiety from easily available chemicals is desirable due to its tremendous use in various branches of chemistry .
  • Results or Outcomes : The synthesis of imidazopyridine has been achieved through different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .

Application 3: Optoelectronic Devices

  • Scientific Field : Optoelectronics
  • Summary of the Application : Imidazo[1,5-a]pyridine derivatives have shown great potential in several research areas, including optoelectronic devices .

Application 4: Green Chemistry

  • Scientific Field : Green Chemistry
  • Summary of the Application : Imidazo[1,2-a]pyridines have been synthesized under ambient, aqueous, and metal-free conditions, which is a novel, rapid, and efficient route .
  • Methods of Application : The NaOH-promoted cycloisomerisations of N-propargylpyridiniums give quantitative yield in a few minutes (10 g scale) .
  • Results or Outcomes : A comparison of common green metrics to current routes showed clear advantages of this new method .

Application 5: Drug Development

  • Scientific Field : Pharmaceutical Chemistry
  • Summary of the Application : Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development .

Safety And Hazards

Imidazo[1,2-a]pyridine-3-carbaldehyde is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause severe skin burns and eye damage .

Future Directions

The future directions for Imidazo[1,2-a]pyridine-3-carbaldehyde include its use in the synthesis of new Schiff bases , and in the formation of complexes with copper (II) salts for catalytic activities . The anticancer evaluation and electronic properties estimation studies are underway .

properties

IUPAC Name

imidazo[1,2-a]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c11-6-7-5-9-8-3-1-2-4-10(7)8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIMZVDLDHKECSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40440961
Record name imidazo[1,2-a]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40440961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imidazo[1,2-a]pyridine-3-carbaldehyde

CAS RN

6188-43-8
Record name imidazo[1,2-a]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40440961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name imidazo[1,2-a]pyridine-3-carbaldehyde
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of 9.4 g (0.1 mole) of 2-aminopyridine and 19.2 g (0.11 mole) of 45% aqueous chloroacetaldehyde was stirred, during which spontaneous heating occurred. When the exothermic reaction subsided, the mixture was dissolved in methanol containing 15 ml of concentrated aqueous ammonia and extracted with dichloromethane. The organic layer was dried over magnesium sulfate, filtered, and concentrated in vacuo to an oil. Distillation at 80-83° and 0.2 mm Hg pressure yielded 10.5 g of imidazo[1,2-a]pyridine as an oil. A solution of 9.5 g (80.5 mmole) of imidazo[1,2-a]pyridine in 60 ml of dimethylformamide was heated to 90°. Phosphorus oxychloride (9.27 ml, ca. 100 mmole) was added dropwise over a twenty minute period, and the mixture was stirred at 90° for two hours and at room temperature for an additional twenty hours. The mixture was diluted with 60 ml of water and made basic with 30% aqueous sodium hydroxide. The resultant solid was collected by filtration, washed with water, and air dried to yield 1.8 g of 3-imidazo[1,2-a]pyridinecarboxaldehyde as the analytically pure p hydrate. [Calcd. for C8H6N2O.H2O: C, 58.53; H, 3.68; N, 17.06. Found: C, 58.77; H, 3.68; N, 17.48.]To a solution of 1.6 g (10 mmole) of 3-imidazo[1,2-a]-pyridinecarboxaldehyde in 15 ml of methanol was added 204 mg (5.4 mmole) of sodium borohydride. After one hour the mixture was acidified with concentrated hydrochloric acid and then concentrated in vacuo. Recrystallization of the residue from ethanol yielded 707 mg of 3-hydroxymethylimidazo[1,2-a]pyridine as the hydrochloride salt. A 500 mg (2.7 mmole) portion of the hydroxymethyl compound was dissolved in 3.0 ml of concentrated hydrochloric acid and heated at 80° for one hour. The mixture was concentrated in vacuo and the residue was recrystallized from isopropyl alcohol to yield 465 mg of 3-chloromethylimidazo[1,2-a]pyridine as the hydrochloride salt. A mixture of 390 mg (1.92 mmole) of the chloromethyl compound and 288 mg (1.92 mmole) of 2-mercaptobenzimidazole in 7 ml of isopropyl alcohol was stirred for one hour. The precipitate that formed was collected and partitioned between 5% aqueous sodium hydroxide and dichloromethane. The organic layer was washed with water, dried over magnesium sulfate, filtered and concentrated in vacuo. Trituration of the residue with diethyl ether yielded the title compound as an analytically pure solid. Structure assignment was supported by the nmr spectrum and by elemental analysis.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Imidazo[1,2-a]pyridine-3-carbaldehyde

Citations

For This Compound
141
Citations
SD Jadhav, N Sekar - Journal of Luminescence, 2017 - Elsevier
A library of fluorescent molecular rotors (FMRs) were synthesized by condensation of 2-chloroimidazo[1,2-a]pyridine-3-carbaldehyde with various active methylene moieties and their …
R Saddik, I Hammoudan, S Tighadouini, O Roby… - Molecules, 2022 - mdpi.com
In this study, we will present an efficient and selective adsorbent for the removal of Cu(II) ions from aqueous solutions. The silica-based adsorbent is functionalized by 2-phenylimidazo[1,…
Number of citations: 5 0-www-mdpi-com.brum.beds.ac.uk
R Gali, J Banothu, R Bavantula - Journal of Heterocyclic …, 2015 - Wiley Online Library
A series of novel substituted imidazo[1,2‐a]pyridine incorporated thiazolyl coumarin derivatives (4a, 4b, 4c, 4d, 4e, 4f, 4g, 4h, 4i, 4j, 4k, 4l, 4m, 4n, 4o, 4p, 4q, 4r, 4s, 4t) were synthesized …
B Li, N Shen, X Zhang, X Fan - Organic & Biomolecular Chemistry, 2019 - pubs.rsc.org
An efficient and convenient synthesis of diversely substituted naphtho[1′,2′:4,5]imidazo[1,2-a]-pyridine derivatives from the cascade reactions of 2-arylimidazo[1,2-a]pyridines with a-…
Number of citations: 17 0-pubs-rsc-org.brum.beds.ac.uk
N Al-lami, KJ Salom - Journal of Pharmaceutical Sciences and …, 2019 - researchgate.net
New series of 3-substituted heterocyclic compounds containing bridge head nitrogen were synthesised through multi--step reactions. In order to prepare the starting 2-substituted …
Number of citations: 17 www.researchgate.net
KJ Sallom - 2019 - researchgate.net
A series of imidazo [1, 2-a] pyridine derivatives were obtained from the work that was conducted in this research. Firstly; reaction of 2-amino pyridine with (4-phenyl phenacyl bromide) …
Number of citations: 6 www.researchgate.net
H Yeslam Saeed Atif, M Mohsin… - Polycyclic Aromatic …, 2023 - Taylor & Francis
We have designed a simple and efficient method for the synthesis of 2-Arylimidazo[1,2-a]pyridine-3-carbaldehyde from imidazo[1,2-a]pyridines with a mixture of DMF and POCl 3 in …
C Patel, A Thakur, G Pereira… - Synthetic Communications, 2019 - Taylor & Francis
Here in, we described the synthesis of novel bisheterocycles imidazopyridine bearing xanthenedione by reacting various substituted 2-phenylimidazo [1,2-a] pyridine-3-carbaldehyde …
B Li, N Shen, Y Yang, X Zhang, X Fan - Organic Chemistry Frontiers, 2020 - pubs.rsc.org
An unprecedented synthesis of functionalized naphtho[1′,2′:4,5]imidazo[1,2-a]pyridines via rhodium-catalyzed cascade reactions of 2-arylimidazo[1,2-a]pyridine-3-carbaldehydes …
Number of citations: 22 0-pubs-rsc-org.brum.beds.ac.uk
R Saddik, A Gaadaoui, M Koudad, A Ousaid… - Der Pharma …, 2014 - academia.edu
A series of chalcones were prepared by reacting various 2-(phenyl) imidazo [1, 2-a] pyridine-3-carbaldehyde with acetophenones in the presence of alcoholic alkali. The structure …
Number of citations: 7 www.academia.edu

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